N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine

CAS No.: 86052-56-4

Cat. No.: VC3926463

Molecular Formula: C11H13NS2

Molecular Weight: 223.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86052-56-4 |

|---|---|

| Molecular Formula | C11H13NS2 |

| Molecular Weight | 223.4 g/mol |

| IUPAC Name | 2-thiophen-2-yl-N-(thiophen-2-ylmethyl)ethanamine |

| Standard InChI | InChI=1S/C11H13NS2/c1-3-10(13-7-1)5-6-12-9-11-4-2-8-14-11/h1-4,7-8,12H,5-6,9H2 |

| Standard InChI Key | HYBVQPGCTVABLD-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)CCNCC2=CC=CS2 |

| Canonical SMILES | C1=CSC(=C1)CCNCC2=CC=CS2 |

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Nomenclature

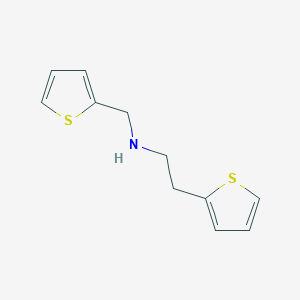

N-(2-Thien-2-ylethyl)-N-(thien-2-ylmethyl)amine is systematically named 2-thiophen-2-yl-N-(thiophen-2-ylmethyl)ethanamine under IUPAC guidelines. The molecule comprises two thiophene rings—a five-membered aromatic system containing one sulfur atom—connected via ethyl and methyl bridges to a central secondary amine (Table 1).

Table 1: Fundamental Chemical Data

Bonding and Conformational Features

The compound’s structure includes 28 total bonds, with 15 non-hydrogen bonds, 10 multiple bonds (aromatic and single), and 5 rotatable bonds. The two thiophene rings contribute 10 aromatic bonds, conferring planar rigidity, while the ethyl and methyl groups introduce conformational flexibility (Figure 1).

Figure 1: Hypothetical Structural Representation

The amine nitrogen is bonded to a methyl group (attached to the second thiophene) and an ethyl chain (linked to the first thiophene). This arrangement creates a branched topology, with the sulfur atoms in the thiophene rings enhancing electron density.

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound are absent in available literature, analogous thiophene-amine hybrids are typically characterized by:

-

NMR: Distinct aromatic proton signals between 6.8–7.5 ppm for thiophene rings and aliphatic proton resonances near 2.5–4.0 ppm for amine-adjacent methyl/ethyl groups .

-

NMR: Thiophene carbons at 125–140 ppm and amine-linked carbons at 40–60 ppm.

-

Mass Spectrometry: A molecular ion peak at m/z 223.4, with fragmentation patterns reflecting cleavage at the amine and thiophene junctions.

Synthetic Pathways and Methodological Considerations

Hypothetical Synthesis Routes

Although no explicit synthesis protocols for N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine are documented, its structure suggests plausible routes:

Reductive Amination

-

Step 1: React 2-thiophenemethylamine with 2-thienylethyl aldehyde in the presence of a reducing agent (e.g., NaBH) to form the secondary amine.

-

Step 2: Purify via column chromatography to isolate the target compound.

Nucleophilic Substitution

-

Step 1: Treat 2-thienylethyl bromide with N-(thien-2-ylmethyl)amine under basic conditions (e.g., KCO) to facilitate alkylation .

-

Step 2: Employ reflux in a polar aprotic solvent (e.g., DMF) to enhance reaction efficiency.

Challenges in Synthesis

-

Steric Hindrance: The branched structure may impede nucleophilic attack during alkylation.

-

Purification: Similar polarity to byproducts may necessitate advanced chromatographic techniques.

Physical and Chemical Properties

Solubility and Stability

-

Solubility: Likely soluble in polar organic solvents (e.g., DCM, THF) due to aromatic and amine groups.

-

Stability: Susceptible to oxidation at the sulfur sites; storage under inert atmosphere recommended.

Thermodynamic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume